Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate
Description
Properties
CAS No. |
648882-67-1 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 4-(4-cyanophenyl)-3-methylbenzoate |
InChI |
InChI=1S/C16H13NO2/c1-11-9-14(16(18)19-2)7-8-15(11)13-5-3-12(10-17)4-6-13/h3-9H,1-2H3 |
InChI Key |
CSSRVXZHEKQJPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-cyano-2-methyl[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Grignard Reaction: The preparation begins with the reaction of magnesium powder and p-chlorotoluene in tetrahydrofuran (THF) to form a p-tolyl magnesium chloride Grignard reagent.
Coupling Reaction: This Grignard reagent is then reacted with o-chlorobenzonitrile in the presence of a catalyst such as manganese chloride to form 2-cyano-4’-methylbiphenyl.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-cyano-2-methyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Methyl 4’-cyano-2-methyl[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antihypertensive drugs like losartan.
Materials Science: The compound is utilized in the development of liquid crystal displays (LCDs) due to its unique structural properties.
Biological Research: It serves as a building block for the synthesis of glycogen synthase kinase-3 inhibitors, which are important in studying metabolic and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Methyl 4’-cyano-2-methyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets:
Glycogen Synthase Kinase-3 Inhibition: The compound acts as an inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various cellular processes, including glycogen metabolism and cell signaling.
Pathways Involved: By inhibiting GSK-3, the compound can modulate pathways related to insulin signaling, neuroprotection, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs differ in substituent types, positions, and functional groups. Key examples include:
Electronic Effects of Substituents
- Electron-Withdrawing Groups (EWGs): The cyano group (-CN) in the target compound reduces electron density at the 4' position, enhancing electrophilic substitution reactivity on the adjacent ring. In contrast, the formyl group (-CHO) in Methyl 4'-formyl-[1,1'-biphenyl]-2-carboxylate offers similar electron-withdrawing effects but greater polarity and aldehyde-specific reactivity .
- Electron-Donating Groups (EDGs): Methyl (-CH₃) and methoxy (-OCH₃) groups in analogs increase electron density.
Physicochemical Properties
- Polarity and Solubility: The cyano group in the target compound increases polarity compared to non-substituted analogs like Methyl biphenyl-4-carboxylate. This may enhance solubility in polar solvents (e.g., DMSO or acetone) .
Biological Activity
Biological Activity Overview
Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative with potential pharmaceutical applications. While specific biological activity data for this compound is limited, its structural features suggest it may possess interesting pharmacological properties.
Structural Implications
The compound's biphenyl core, along with its cyano and carboxylate ester groups, contribute to its potential biological activity:
- Biphenyl Structure : Biphenyl derivatives are known to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties.
- Cyano Group : The presence of a cyano group may enhance biological interactions through hydrogen bonding or dipole-dipole interactions, potentially influencing its activity in biological systems.
- Carboxylate Ester : This functional group can affect the compound's lipophilicity and its ability to cross biological membranes.
Potential Applications
While specific biological activities have not been directly reported for this compound, it serves as a key synthetic intermediate for various pharmaceutical compounds. Notably:
- Hypertension Treatment : It is used in the synthesis of azilsartan, an angiotensin II receptor antagonist employed in treating hypertension.
Interaction Studies
Preliminary studies suggest that compounds with similar structures may interact with receptors involved in:
- Cardiovascular regulation
- Inflammation pathways
However, it's important to note that further research is needed to elucidate specific interaction mechanisms and affinities for this compound itself.
Comparative Analysis
To better understand the potential biological activity of this compound, we can compare it to structurally similar compounds:
| Compound | Structural Difference | Potential Biological Impact |
|---|---|---|
| Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate | Chlorine instead of cyano | Different reactivity patterns due to electronegativity of chlorine |
| Methyl 3-cyano[1,1'-biphenyl]-4-carboxylate | Cyano group at position three | Potentially different biological activities due to positional variation |
| Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate | Methoxy substituent instead of cyano | May show enhanced solubility properties |
These comparisons highlight how variations in substituents can influence chemical reactivity and biological activity while maintaining a core biphenyl structure.
Future Research Directions
To fully elucidate the biological activity of this compound, future studies should focus on:
- In vitro assays : To determine its effects on various cellular processes and potential therapeutic targets.
- Receptor binding studies : To identify specific molecular targets and binding affinities.
- Structure-activity relationship (SAR) studies : To understand how structural modifications affect its biological activity.
- In vivo studies : To assess its pharmacokinetics, efficacy, and safety in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
